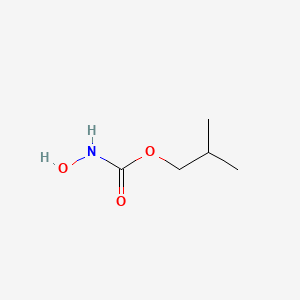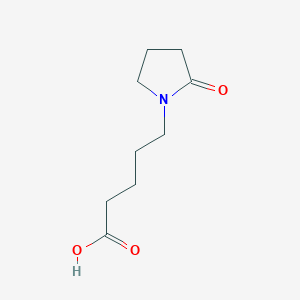![molecular formula C9H13NO2 B3146879 Benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)- CAS No. 61-59-6](/img/structure/B3146879.png)
Benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)-
概要
説明
Benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)- is a complex organic compound known for its intricate molecular structure and notable biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)- typically involves a multi-step process that includes the formation of key intermediates. One common route begins with the alkylation of benzyl alcohol, followed by amination and subsequent hydroxylation under controlled conditions.
Industrial Production Methods
Industrial production often mirrors the laboratory synthesis but is scaled up to meet commercial demand. High-pressure reactors and continuous flow processes are employed to enhance yield and efficiency. Purification steps, including recrystallization and chromatography, ensure the compound's purity.
化学反応の分析
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions, typically facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of ketones or aldehydes.
Reduction: : Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride, resulting in primary or secondary alcohols.
Substitution: : Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by halides or other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Halides, amines.
Major Products
Oxidation products: : Ketones, aldehydes.
Reduction products: : Primary and secondary alcohols.
Substitution products: : Halogenated compounds, amines.
科学的研究の応用
Chemistry
The compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules. Its reactivity makes it a versatile building block for chemical reactions and product formation.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and to probe the mechanisms of various biochemical pathways. Its structural features allow for the exploration of molecular binding and activity.
Medicine
Pharmaceutical applications include its use as a lead compound in the development of new therapeutic agents. Its biological activity has shown potential in treating conditions such as neurological disorders and infectious diseases.
Industry
Industrially, the compound is employed in the synthesis of fine chemicals, agrochemicals, and specialty chemicals. Its role in creating high-value products underscores its significance in chemical manufacturing.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The aminoethyl and hydroxy functional groups enable binding to active sites, modulating biological activity and biochemical pathways. These interactions can lead to inhibition or activation of enzymatic reactions, altering cellular functions.
類似化合物との比較
Similar Compounds
Benzenemethanol: : Lacks the aminoethyl group but shares the benzylic alcohol structure.
Alpha-[(1R)-1-aminoethyl]-3-hydroxy- compounds: : Variations in the aromatic ring or side chains differentiate these compounds.
Uniqueness
What sets Benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)- apart is its specific stereochemistry and functional group combination, which confer unique reactivity and biological properties. The precise orientation of the aminoethyl and hydroxy groups allows for specific interactions in biochemical processes, making it a valuable compound for targeted research and applications.
That should cover the essential aspects of this intriguing compound
特性
IUPAC Name |
3-[(1S,2R)-2-amino-1-hydroxypropyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3/t6-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFIGDLSSYIKKV-HZGVNTEJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=CC=C1)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201224748 | |
| Record name | (αS)-α-[(1R)-1-Aminoethyl]-3-hydroxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61-59-6 | |
| Record name | (αS)-α-[(1R)-1-Aminoethyl]-3-hydroxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-[(1R)-1-Aminoethyl]-3-hydroxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one](/img/structure/B3146824.png)



![Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B3146838.png)



![4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3146891.png)
![2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid](/img/structure/B3146895.png)
amine hydrochloride](/img/structure/B3146898.png)
